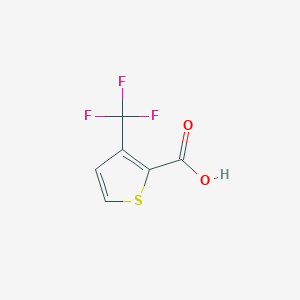
3-(Trifluoromethyl)thiophene-2-carboxylic acid
Übersicht
Beschreibung
“3-(Trifluoromethyl)thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 767337-59-7 . It has a molecular weight of 196.15 . The IUPAC name for this compound is 3-(trifluoromethyl)-2-thiophenecarboxylic acid .
Molecular Structure Analysis
The InChI code for “3-(Trifluoromethyl)thiophene-2-carboxylic acid” is 1S/C6H3F3O2S/c7-6(8,9)3-1-2-12-4(3)5(10)11/h1-2H,(H,10,11) .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed, and dry at 2-8°C .
Wissenschaftliche Forschungsanwendungen
1. Conjugated Polymers and Solar Cells
3-(Trifluoromethyl)thiophene-2-carboxylic acid derivatives are used in the synthesis of conjugated polymers. The incorporation of trifluoromethyl groups alters optical and electrochemical properties, making these polymers suitable for solar cell applications. For instance, the use of trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate in polymers has been shown to modify their HOMO and LUMO levels, influencing solar cell performance (Deng et al., 2013).
2. Catalytic Chemical Synthesis
This compound is instrumental in catalytic processes, such as the rhodium-catalyzed C3-selective alkenylation of thiophene-2-carboxylic acids. Such processes enable the creation of various chemical structures without decarboxylation, demonstrating its versatility in synthetic chemistry (Iitsuka et al., 2013).
3. Electropolymerization for DNA Sensors
Electropolymerization of thiophene derivatives, such as those derived from 3-thiophene acetic acid, is used in constructing electrochemical DNA sensors. These sensors utilize conductive polymers and are sensitive to the hybridization of DNA strands, showcasing the compound's application in biotechnology and sensor technology (Kang et al., 2004).
4. Coordination Chemistry and Metal–Organic Frameworks
3-(Trifluoromethyl)thiophene-2-carboxylic acid and its derivatives play a role in coordination chemistry, particularly in the construction of metal–organic frameworks (MOFs). These frameworks have unique architectures, like the construction of 3-D polycatenated architectures from H3BTTC (benzo-(1,2;3,4;5,6)-tris(thiophene-2′-carboxylic acid)) ligands and lead nitrate, illustrating the compound's potential in creating novel materials (Shen et al., 2015).
5. Spectroscopy and Surface Chemistry
Studies on 3-thiophene carboxylate adsorption on surfaces, such as copper, have been conducted to understand its molecular orientation and bonding characteristics. These studies are crucial in the field of surface chemistry and spectroscopy, providing insights into the interactions of such compounds with metal surfaces (Frederick et al., 1998).
6. Electropolymerization and Electrochromic Devices
The electropolymerization of thiophene-3-carboxylic acid derivatives leads to the formation of polymers that can be used in electrochromic devices. These polymers exhibit color changes under different electrical states, showcasing their application in the field of smart materials and display technologies (Li et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2S/c7-6(8,9)3-1-2-12-4(3)5(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORUTVAAZYUSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610755 | |
| Record name | 3-(Trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)thiophene-2-carboxylic acid | |
CAS RN |
767337-59-7 | |
| Record name | 3-(Trifluoromethyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767337-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



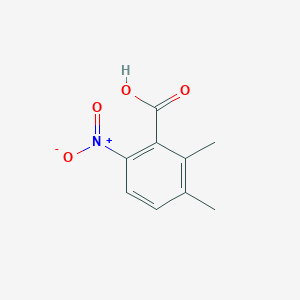
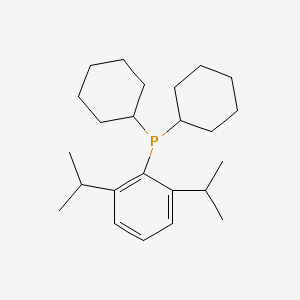

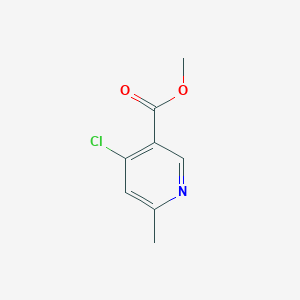
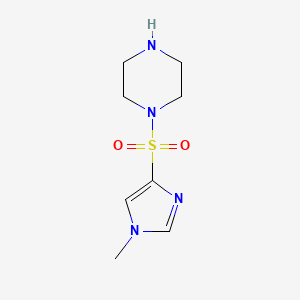



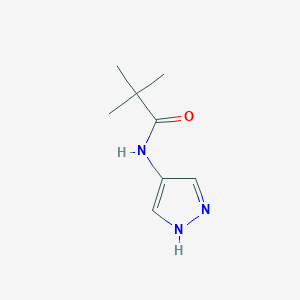
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)

![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)

